Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793853
InChI: InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-7,9-10H2,1-3H3
SMILES:
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC15793853

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate -

Specification

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
IUPAC Name tert-butyl 4-(cyanomethyl)azepane-1-carboxylate
Standard InChI InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-7,9-10H2,1-3H3
Standard InChI Key NJJFUZOFOKXFDN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (C₁₃H₂₂N₂O₂, molecular weight 238.33 g/mol) consists of an azepane ring—a saturated seven-membered heterocycle with one nitrogen atom—substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group and at the 4-position with a cyanomethyl (-CH₂CN) side chain. The Boc group enhances steric protection of the amine, while the cyanomethyl moiety introduces reactivity for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₂
Molecular Weight238.33 g/mol
IUPAC Nametert-butyl 4-(cyanomethyl)azepane-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CC#N
InChIKeyUVJNRYODEFAKAP-UHFFFAOYSA-N

The compound’s stereochemistry is undefined in most commercial sources, suggesting it is typically synthesized as a racemic mixture or with undefined configuration.

Synthetic Methodologies

General Synthetic Strategies

The synthesis of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is inferred from analogous routes for azepane derivatives. A patent (CN105017244A) describes a related synthesis using anti-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate as a precursor . Key steps include:

  • Cyano Reduction: Catalytic hydrogenation of the nitrile group using Raney nickel under inert atmospheres.

  • Ring Closure: Intramolecular cyclization facilitated by polar aprotic solvents (e.g., methanol or ethanol) at 20–60°C .

Table 2: Comparison of Synthetic Routes for Azepane Derivatives

StepTrans Isomer Pathway Cis Isomer Pathway
Starting MaterialAnti-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylateSame as trans pathway
CatalystRaney nickelRaney nickel (Step 1)
SolventMethanol/EthanolMethanol/Ethanol (Step 1); Ethanol/Methanol (Step 2)
Temperature20–60°CRoom temperature to reflux
Key ReactionOne-step cyclizationTwo-step reduction and cyclization

Challenges in Synthesis

The tert-butyl ester’s bulkiness may hinder ring-closure reactions, necessitating optimized reaction conditions . Additionally, stereocontrol at the 4-position remains a challenge, as competing pathways may yield cis/trans mixtures requiring chromatographic separation .

Comparison with Related Compounds

tert-Butyl 4-Hydrazinylazepane-1-carboxylate

This analog (C₁₁H₂₃N₃O₂, molecular weight 229.32 g/mol) replaces the cyanomethyl group with a hydrazine moiety, enhancing its utility in heterocycle formation (e.g., pyrazoles). Unlike the cyanomethyl derivative, it undergoes condensation reactions with carbonyl compounds.

Piperidine vs. Azepane Derivatives

Piperidine analogs (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate) exhibit similar reactivity but differ in ring strain and conformational flexibility, affecting target binding . Azepanes’ larger ring size may improve selectivity for certain enzymes.

Future Directions and Research Gaps

Stereoselective Synthesis

Developing asymmetric catalytic methods to access enantiopure tert-butyl 4-(cyanomethyl)azepane-1-carboxylate could enable structure-activity relationship (SAR) studies for drug discovery .

Biological Screening

Prioritizing in vitro assays to evaluate kinase inhibition, GPCR modulation, and cytotoxicity would clarify its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator